N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pivalamide
Description
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pivalamide is a synthetic organic compound featuring a piperidine core substituted with a thiophen-2-ylmethyl group at the 1-position and a pivalamide (2,2-dimethylpropanamide) moiety at the 4-position methyl group. Its molecular formula is C₁₆H₂₅N₂OS, with a molecular weight of 293.45 g/mol. The thiophene ring introduces aromaticity and electron-rich characteristics, while the pivalamide group enhances steric bulk and metabolic stability. This compound is structurally analogous to pharmacologically active piperidine derivatives, such as fentanyl analogs, but differs in substituents and functional groups .
Properties
IUPAC Name |
2,2-dimethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-16(2,3)15(19)17-11-13-6-8-18(9-7-13)12-14-5-4-10-20-14/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRSBLNIGXELIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pivalamide, a synthetic organic compound, is part of the piperidine derivative class and has been explored for its biological activity, particularly as a small molecule inhibitor. This article reviews its structure, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 294.46 g/mol. The compound features a piperidine ring with a thiophen-2-ylmethyl group at the nitrogen atom and a methylpivalamide moiety at the 4-position. This unique structure is critical for its biological function.
| Property | Value |
|---|---|
| Molecular Formula | C16H26N2OS |
| Molecular Weight | 294.46 g/mol |
| CAS Number | 954022-64-1 |
Research indicates that this compound acts primarily as an inhibitor of TANKYRASE-1 (TNKS1), an enzyme implicated in various cellular processes including Wnt signaling and DNA repair mechanisms. Inhibition of TNKS1 can lead to altered cellular signaling pathways, potentially influencing cancer progression and treatment responses .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory effects on TNKS1 activity. The inhibition leads to downstream effects on cell proliferation and apoptosis in various cancer cell lines. For instance, one study demonstrated that treatment with this compound resulted in increased apoptotic markers in breast cancer cell lines, suggesting potential applications in oncology .
Case Studies
A notable case study involved the use of this compound in a preclinical model of breast cancer. The results indicated that this compound significantly reduced tumor growth when administered alongside standard chemotherapy agents. This suggests a potential synergistic effect that warrants further investigation .
Safety and Toxicology
While the therapeutic potential is promising, safety profiles must be established through rigorous toxicological assessments. Preliminary studies indicate that the compound exhibits low toxicity in animal models at therapeutic doses, but comprehensive studies are needed to fully understand its safety profile before clinical trials can commence .
Future Directions
Future research should focus on:
- Mechanistic Studies : Further elucidation of the molecular pathways affected by TNKS1 inhibition.
- Clinical Trials : Initiating phase I clinical trials to assess safety and efficacy in humans.
- Combination Therapies : Exploring the effects of this compound in combination with other chemotherapeutics.
Scientific Research Applications
Small Molecule Inhibitor
Research indicates that N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pivalamide acts as a small molecule inhibitor, specifically targeting TANKYRASE-1 (TNKS1). TNKS1 is involved in various cellular processes, including Wnt signaling and poly(ADP-ribosyl)ation, making it a significant target for drug discovery aimed at cancer and neurodegenerative diseases.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. By inhibiting TNKS1, it could potentially disrupt tumor growth and proliferation pathways. Further investigation into its efficacy against specific cancer types is warranted, particularly through in vitro and in vivo models .
Neurological Disorders
Given its mechanism of action involving TNKS1 inhibition, there is potential for this compound to be explored in the treatment of neurological disorders. Conditions such as Alzheimer's disease and other forms of dementia may benefit from agents that modulate TNKS activity due to their role in neuronal health and synaptic function .
Drug Development
The compound's structural features make it an attractive candidate for further optimization in drug development. Structure–activity relationship (SAR) studies could lead to the design of more potent analogs with improved pharmacokinetic profiles and reduced side effects. This approach is crucial for enhancing the therapeutic index of compounds targeting TNKS1 .
Case Studies and Research Findings
Recent studies have documented the synthesis and evaluation of this compound:
- Synthesis : The compound was synthesized using established organic chemistry techniques, allowing for the exploration of various substituents to optimize its biological activity.
- In vitro Studies : Initial assays demonstrated that the compound effectively inhibits TNKS1 activity, leading to downstream effects on cell proliferation in cancer cell lines.
- In vivo Models : Ongoing research is assessing the compound's efficacy in animal models of cancer and neurodegenerative diseases, with early results indicating promising therapeutic potential.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Piperidine-Based Pivalamides
The following compounds share the piperidine-pivalamide scaffold but differ in substituents:
Key Observations :
- The thiophene moiety in the target compound enhances π-π interactions compared to phenyl or pyridine groups in analogues .
- β-Hydroxythiofentanyl’s hydroxy group introduces hydrogen-bonding capacity, contributing to opioid receptor affinity .
Pyridine-Based Pivalamides
Pyridine derivatives with pivalamide groups exhibit distinct electronic properties due to the electron-deficient aromatic ring:
| Compound Name | Molecular Formula | M.W. (g/mol) | Substituents | Price (1 g) |
|---|---|---|---|---|
| N-(5-fluoropyridin-2-yl)pivalamide | C₁₀H₁₃FN₂O₂ | 224.23 | Fluoro, pyridine | $240 |
| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | C₁₁H₁₂ClIN₂O₂ | 366.58 | Chloro, iodo, formyl | $500 |
| N-(5-hydroxypyridin-2-yl)pivalamide | C₁₀H₁₄N₂O₂ | 194.23 | Hydroxy, pyridine | $240 |
Key Observations :
- Pyridine-based pivalamides are generally lower in molecular weight (194–366 g/mol) compared to the target compound (293 g/mol) .
- Halogenation (e.g., chloro, iodo) in pyridine derivatives increases molecular weight and may enhance reactivity in cross-coupling reactions .
- The formyl group in N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide offers a site for further functionalization, unlike the stable thiophene in the target compound .
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
- Target Compound : The thiophene and pivalamide groups balance lipophilicity (predicted LogP ~2.5), favoring membrane permeability.
- β-Hydroxythiofentanyl : Higher LogP (~3.8) due to the phenylpropanamide group, enhancing CNS penetration but reducing aqueous solubility .
- Pyridine Pivalamides : Lower LogP (e.g., 1.2–2.0) due to polar pyridine nitrogen, improving solubility but limiting blood-brain barrier transit .
Q & A
Q. What are the recommended synthetic routes for N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pivalamide, and how can intermediates be characterized?
Methodological Answer:
- Synthetic Routes :
- Step 1 : Start with piperidin-4-ylmethanol. React with thiophene-2-carbaldehyde via reductive amination (e.g., NaBH3CN) to introduce the thiophen-2-ylmethyl group .
- Step 2 : Protect the secondary amine with a pivaloyl (tert-butyl carbonyl) group using pivaloyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine .
- Intermediate Characterization :
- NMR : Use - and -NMR to confirm regioselectivity and absence of side products (e.g., overalkylation).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) for intermediates like (calculated MW: 324.44 g/mol) .
Q. How can researchers validate the purity of this compound for biological assays?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection at 254 nm; aim for >95% purity.
- Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C: 59.23%, H: 7.46%, N: 8.63%) .
- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition temperature >150°C) to rule out solvent residues .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s affinity for a target receptor (e.g., CNS-related GPCRs)?
Methodological Answer:
- In Silico Workflow :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the piperidine-thiophene scaffold and receptor active sites. Focus on hydrogen bonding (pivalamide carbonyl) and hydrophobic contacts (thiophene ring) .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability. Monitor RMSD (<2.0 Å) and ligand-protein interaction fingerprints .
- SAR Insights : Modify the pivalamide group (e.g., replace with acetamide) to evaluate steric effects on binding .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1H^1 \text{H}1H-NMR shifts)?
Methodological Answer:
- Troubleshooting Protocol :
- 2D NMR : Perform - HSQC and HMBC to assign ambiguous peaks. For example, a downfield shift at δ 7.8 ppm may indicate thiophene-proton coupling with the piperidine nitrogen .
- Variable Temperature NMR : Detect dynamic effects (e.g., ring puckering in piperidine) causing splitting .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chair vs. boat conformation of piperidine) .
Q. What strategies are effective for scaling up synthesis while minimizing impurities?
Methodological Answer:
- Process Chemistry Guidelines :
- Design of Experiments (DoE) : Use factorial design (e.g., 3 grid) to optimize reaction parameters (temperature, solvent polarity). For reductive amination, identify optimal equivalents of NaBH3CN (1.2–1.5 eq.) .
- Continuous Flow Systems : Reduce side products (e.g., diastereomers) by controlling residence time in microreactors .
- In-line PAT Tools : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Critical Research Gaps and Future Directions
- Metabolic Stability : Assess hepatic microsomal clearance (e.g., human/rat S9 fractions) to guide lead optimization .
- Toxicology : Screen for hERG inhibition (patch-clamp assays) and CYP450 interactions (fluorogenic substrates) .
- Crystallographic Data : Solve co-crystal structures with target proteins to validate docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
